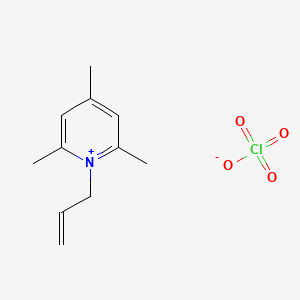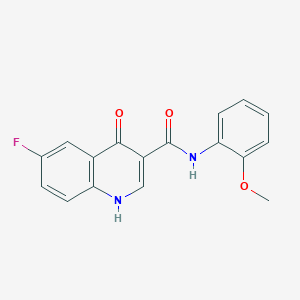
2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate typically involves the alkylation of 2,4,6-trimethylpyridine with an allyl halide, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions often include the use of a solvent such as acetonitrile and a base like potassium carbonate to facilitate the alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyridinium ion can bind to active sites on enzymes, inhibiting their activity. Additionally, the allyl group may participate in covalent bonding with target molecules, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar compounds to 2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate include:
2,4,6-Trimethylpyridine: A precursor in the synthesis of the target compound, with similar structural features but lacking the allyl group.
1-Allyl-2,4,6-trimethylpyridinium chloride: A related compound with a chloride counterion instead of perchlorate, which may exhibit different solubility and reactivity.
2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide: Another similar compound with a bromide counterion, used in similar applications but with distinct chemical properties.
The uniqueness of this compound lies in its specific combination of the pyridinium ion and the perchlorate counterion, which can influence its reactivity and applications.
属性
IUPAC Name |
2,4,6-trimethyl-1-prop-2-enylpyridin-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N.ClHO4/c1-5-6-12-10(3)7-9(2)8-11(12)4;2-1(3,4)5/h5,7-8H,1,6H2,2-4H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYORQZAKZZWLW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)CC=C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2566277.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2566278.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2566282.png)

![piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-5-yl]methanone](/img/structure/B2566285.png)
![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2566287.png)
![ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2566288.png)
![ethyl 4-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-3-oxobutanoate](/img/structure/B2566291.png)


![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2566296.png)
![4-benzyl-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidine](/img/structure/B2566297.png)
